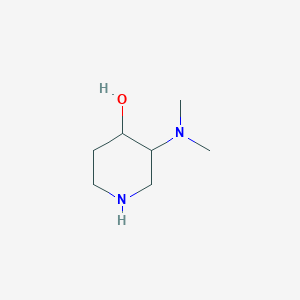
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole ring and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(1,3-Thiazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1,3-Thiazol-2-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of microbial growth or other biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Thiazolyl)pyridine: Similar structure but lacks the aldehyde group.
2-(1,3-Thiazol-2-yl)pyridine: The thiazole ring is attached at a different position on the pyridine ring.
5-(1,3-Thiazol-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiazole and pyridine rings, as well as the reactive aldehyde group. This combination of structural features makes it a versatile compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity further enhance its significance in scientific research .
Eigenschaften
Molekularformel |
C9H6N2OS |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
5-(1,3-thiazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-11-1-2-13-9/h1-6H |
InChI-Schlüssel |
DTVJWWIQBOQYAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)


![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)


